molecular formula C7H7N3 B1330584 1H-pyrrolo[3,2-c]pyridin-4-amine CAS No. 60290-23-5

1H-pyrrolo[3,2-c]pyridin-4-amine

Cat. No. B1330584
CAS RN: 60290-23-5
M. Wt: 133.15 g/mol
InChI Key: AXIMEEWBBDTVHN-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-c]pyridin-4-amine is a heterocyclic compound that is part of a broader class of biologically active molecules. These compounds often exhibit a range of activities, making them of interest in medicinal chemistry and drug design. The structure of 1H-pyrrolo[3,2-c]pyridin-4-amine consists of a pyrrole ring fused to a pyridine ring, which provides a scaffold for further functionalization and the potential for diverse chemical reactivity and interactions with biological targets.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions, cyclization, and the use of catalysts. For instance, the synthesis of 1H-pyrrol-3(2H)-ones, which share a similar pyrrole core, can be achieved through a one-pot, three-component reaction involving 2,3-diketo esters, amines, and ketones, using trifluoroacetic acid as an additive . Similarly, 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones can be synthesized through a cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol in the presence of a Lewis acid . These methods highlight the versatility and efficiency of current synthetic approaches to such heterocycles.

Molecular Structure Analysis

The molecular structure of heterocyclic amines like 1H-pyrrolo[3,2-c]pyridin-4-amine is often characterized using various spectroscopic techniques. For example, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was characterized by 1H-NMR, 13C-NMR, FTIR, UV-Vis, mass spectral studies, and single-crystal X-ray diffraction, which confirmed its structural properties and revealed the presence of intermolecular hydrogen bonds contributing to crystal stabilization . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Heterocyclic compounds like 1H-pyrrolo[3,2-c]pyridin-4-amine can undergo various chemical reactions. For instance, 1H-pyrano[3,4-c]pyran-7-ium perchlorates, which contain a similar fused ring system, react with ammonium acetate to yield 2,7-naphthyridines, and with primary amines to form pyrano[3,4-c]pyridinium salts . These reactions demonstrate the reactivity of the pyridine moiety in such compounds and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic amines are influenced by their molecular structure. For example, the lipophilicity, pKa value, and anti-secretory activity of 1H-pyrrolo[3,2-b]pyridines were studied, revealing the impact of substitution patterns on these properties . These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Scientific Research Applications

Poly-substituted Pyrrolo[3,2-c]pyridin-4-one Synthesis

  • Research by Li et al. (2020) detailed a metal-free method to synthesize poly-substituted pyrrolo[3,2-c]pyridin-4-one and its analogs. This approach involves a four-component, two-step reaction and is advantageous due to its broad substrate scope, efficiency, and use of inexpensive materials (Li, Fan, Qi, & Zhang, 2020).

Inhibitors of Gastric Acid Secretion

Nucleophilic Substitution-Rearrangement Reactions

  • Girgis et al. (1989) demonstrated that certain 4-substituted 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) undergo a nucleophilic substitution-rearrangement when treated with primary amines, yielding 5-azaindoles (Girgis, Larson, Robins, & Cottam, 1989).

Potassium-Competitive Acid Blockers

  • Arikawa et al. (2014) designed and synthesized 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers (P-CABs), showing significant inhibitory activity in vitro and in vivo (Arikawa et al., 2014).

Synthesis of Tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones

  • Zhang et al. (2015) reported a catalyst-free method for synthesizing 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones, using a domino ring-opening/cyclization/aza-addition sequence (Zhang, Zhang, Wang, Wu, Duan, Liu, Liu, & Zhang, 2015).

Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The broad spectrum of pharmacological properties of pyrrolo[3,2-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold . Future research could focus on exploring its potential in treating diseases of the nervous and immune systems, as well as its antidiabetic, antimycobacterial, antiviral, and antitumor activities .

properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIMEEWBBDTVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40314855
Record name 1H-pyrrolo[3,2-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[3,2-c]pyridin-4-amine

CAS RN

60290-23-5
Record name 60290-23-5
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-pyrrolo[3,2-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SY Chang, DJM Cruz, Y Ko, JY Min - Biochemical and biophysical research …, 2016 - Elsevier
Various influenza virus entry inhibitors are being developed as therapeutic antiviral agents in ongoing preparation for emerging influenza viruses, particularly those that may possess …
Number of citations: 6 www.sciencedirect.com
MI El-Gamal, MH Jung, W San Lee, T Sim… - European journal of …, 2011 - Elsevier
Synthesis of a new series of diarylureas and diarylamides having 1H-pyrrolo[3,2-c]pyridine scaffold is described. Their in vitro antiproliferative activity against A375P human melanoma …
Number of citations: 36 www.sciencedirect.com
MH Jung, MI El-Gamal, MS Abdel-Maksoud… - Bioorganic & medicinal …, 2012 - Elsevier
A new series of diarylureas and diarylamides possessing 1H-pyrrolo[3,2-c]pyridine scaffold was designed and synthesized. Their in vitro antiproliferative activities against A375P human …
Number of citations: 39 www.sciencedirect.com
MA Khan, MI El-Gamal, MS Abdel-Maksoud… - J Pharm …, 2014 - academia.edu
A series of diarylureas and diarylamides possessing pyrrolo [3, 2-c] pyridine scaffold was designed and synthesized. Their in vitro antiproliferative activities were tested against a panel …
Number of citations: 8 www.academia.edu
S Wang, W Ye, W Song, L Yao, J Zhang, X Qiu… - Journal of Molecular …, 2023 - Elsevier
Azaindoles is a class of skeleton with a wide range of pharmacological activities. In this paper, tert‑butyl (R)-(1-(4-(4-amino-1H-pyrrolo [3,2-c]pyridine-1-carbonyl) phenyl)ethyl)…
Number of citations: 1 www.sciencedirect.com
MI El‐Gamal, MS Abdel‐Maksoud… - Archiv der …, 2014 - Wiley Online Library
A bisamide compound 1 possessing the pyrrolo[3,2‐c]pyridine nucleus was synthesized and biologically evaluated. It was tested for kinase inhibitory activity over a panel of 47 kinases, …
Number of citations: 12 onlinelibrary.wiley.com
XQ Yin, SW Schneller - Antiviral Chemistry and …, 2017 - journals.sagepub.com
Objective To synthesize 3,7-dideazaneplanocin and evaluate its antiviral potential. Methods The target 3,7-dideazaneplanocin has been prepared in five steps from a readily available …
Number of citations: 1 journals.sagepub.com
L Lin - 2013 - dsc.duq.edu
An introduction, background and recent advances in the areas of microtubule-binding agents and heat shock protein 90 (HSP90) inhibitors as anticancer agents are briefly reviewed. …
Number of citations: 2 dsc.duq.edu

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